molecular formula C15H21NO2 B8805324 Tert-butyl 2-phenylpyrrolidine-1-carboxylate CAS No. 154874-88-1

Tert-butyl 2-phenylpyrrolidine-1-carboxylate

Cat. No. B8805324
CAS RN: 154874-88-1
M. Wt: 247.33 g/mol
InChI Key: NRRWLVIUZOVWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-phenylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
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properties

CAS RN

154874-88-1

Product Name

Tert-butyl 2-phenylpyrrolidine-1-carboxylate

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl 2-phenylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-11-7-10-13(16)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3

InChI Key

NRRWLVIUZOVWTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tetramethylethylenediamine (0.83 mL, 5.47 mmol) and n-BuLi (1.6 M/hexane, 3.31 mL, 5.3 mmol) cooled at −78° was added dropwise N-Boc-N-benzyl-3-chloropropylamine (1.0 g, 3.53 mmol) in THF. The resulting yellow solution was stirred at −78° for 5 h. The reaction mixture was then quenched with aqueous NH4Cl (20 mL) and diluted with Et2O (150 mL), the layers were separated and the aqueous layer was extracted twice with Et2O. The combined organic phases were washed with H2O and brine, dried (MgSO4), filtered and concentrated. The resulting yellow oil was purified by flash chromatography (SiO2, 10% EtOAc-hexane) to give 2-phenylpyrrolidine-1-carboxylic acid tert-butyl ester (0.57 g, 65% yield).
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
3.31 mL
Type
reactant
Reaction Step One
Name
N-Boc-N-benzyl-3-chloropropylamine
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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